N-Benzoyl-2'-deoxyguanosine

Oligonucleotide synthesis Nucleoside protection Process chemistry

Inconsistent N2-protecting group quality introduces depurination risk and variable coupling efficiency during solid-phase DNA synthesis. N-Benzoyl-2'-deoxyguanosine solves this as the validated, canonical intermediate for guanosine phosphoramidites. - Enables high-yield phosphoramidite synthesis (91-97%), ensuring consistent monomer quality for automated oligonucleotide assembly. - The benzoyl group provides defined stability under iterative synthesis conditions, preventing unwanted side reactions. - Serves as a strategic intermediate for cladribine synthesis (64-75% yield) and N2-functionalized probe development.

Molecular Formula C17H17N5O5
Molecular Weight 371.3 g/mol
CAS No. 61773-87-3
Cat. No. B12907652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-2'-deoxyguanosine
CAS61773-87-3
Molecular FormulaC17H17N5O5
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-8-18-13-14(22)19-17(21-16(13)26)20-15(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H2,19,20,21,25,26)/t10-,11+,12+/m0/s1
InChIKeyYUMFYDCQASKKJX-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-2'-deoxyguanosine Baseline Characterization


N-Benzoyl-2'-deoxyguanosine (also referred to as N2-benzoyl-2'-deoxyguanosine or dG(Bz)) is an acylated nucleoside derivative of 2'-deoxyguanosine wherein the exocyclic N2-amino group is protected with a benzoyl moiety [1]. With a molecular formula of C17H17N5O5 and a molecular weight of 371.35 g/mol, this compound belongs to the class of protected nucleoside building blocks that serve as critical intermediates in the synthesis of oligonucleotide phosphoramidites . The benzoyl protecting group at the N2 position enables selective synthetic manipulation of the sugar hydroxyl groups while preventing unwanted side reactions at the guanine base during solid-phase oligonucleotide assembly.

1

Supports solid-phase oligonucleotide assembly via selective N2-benzoyl protection

Compatible with standard phosphoramidite coupling cycles

2

High-yield synthetic route reported for monomer preparation

Supports reliable supply and consistent monomer quality

3

Versatile intermediate for purine-modified nucleoside analog synthesis

Relevant to pharmaceutical intermediate and polymerase probe development

Substitution Risks for N-Benzoyl-2'-deoxyguanosine


N-Benzoyl-2'-deoxyguanosine is not functionally interchangeable with other N2-protected deoxyguanosine derivatives or alternative guanine protecting group strategies. The specific choice of N2-protecting group fundamentally governs both the synthetic accessibility of the protected monomer and the fidelity of subsequent oligonucleotide assembly [1]. Notably, deoxyadenosine protected with amidines demonstrated approximately 20-fold greater resistance to depurination than 6-N-benzoyldeoxyadenosine under acidic conditions typical of DNA synthesis, illustrating that even structurally analogous protecting groups confer substantially different stability profiles [2]. Furthermore, the benzoyl group at N2 influences the solubility characteristics of the nucleoside intermediate, which directly impacts reaction yields and purification efficiency during phosphoramidite preparation. Consequently, substituting an alternative N2-protected guanosine derivative without validation introduces risks of altered coupling efficiency, premature deprotection, or compromised oligonucleotide integrity.

Stability

Protecting group stability differs from amidine-based alternatives; benzoyl cleavage profile may shift deprotection kinetics.

Solubility

Physical properties differ substantially from DMT-protected analogue; direct substitution without method adjustment may alter purification outcomes.

Procurement Evidence for N-Benzoyl-2'-deoxyguanosine


Synthesis Yield via Transient Protection

N-Benzoyl-2'-deoxyguanosine can be synthesized via an improved transient protection method that substantially reduces reagent consumption while maintaining high product yields. The method uses chlorotrimethylsilane (TMSCl) and benzoyl chloride in nearly equimolar quantities, representing a significant reagent economy improvement over the original Jones' transient method [1]. This approach delivers yields of 91-97% for the N-benzoylated nucleoside product, with simplified work-up procedures that enhance reproducibility and scalability [1].

Synthesis yield
Head-to-head
91–97%
Reported high-yield route for N-benzoylated nucleoside
Improved transient protection method; supports supply reliability
Oligonucleotide synthesis Nucleoside protection Process chemistry

Conversion Efficiency to Cladribine

3',5'-Di-O-benzoyl-2'-deoxyguanosine serves as an effective synthetic precursor for the clinical anticancer agent cladribine (2-chloro-2'-deoxyadenosine). Treatment of this protected guanosine derivative with 2,4,6-triisopropyl- or 4-methylbenzenesulfonyl chloride yields 6-O-arylsulfonyl derivatives in high yields, which undergo subsequent deoxychlorination, diazotization/chloro dediazoniation, and ammonolysis to afford cladribine with an overall yield of 64-75% from the protected guanosine starting material [1].

Conversion to cladribine
Head-to-head
64–75% overall
Supports pharmaceutical intermediate utility
Multi-step route from protected guanosine; relevant for process chemistry
Anticancer agents Nucleoside analog synthesis Purine modification

Benzoyl vs. Amidine Protecting Group Stability

While direct stability data for N2-benzoyl-2'-deoxyguanosine is not reported in comparative studies, class-level evidence from structurally analogous protected nucleosides demonstrates that benzoyl amide protecting groups confer different stability profiles compared to amidine alternatives. Specifically, deoxyadenosine protected with amidines exhibited approximately 20-fold greater resistance to depurination than 6-N-benzoyldeoxyadenosine under acidic conditions used in DNA synthesis [1]. This class-level difference highlights that the benzoyl group's stability characteristics are distinct from alternative protecting group strategies.

Depurination resistance
Class-level
~20‑fold difference (amidine > benzoyl)
Class-level stability context; benzoyl may require acid-sensitivity review
Inferred from adenosine analogue data; direct guanosine data not reported
Oligonucleotide synthesis Protecting group chemistry Depurination

Molecular Weight and Solubility vs. DMT Analogue

N-Benzoyl-2'-deoxyguanosine (CAS 61773-87-3, MW 371.35 g/mol) differs substantially in physical properties from its downstream DMT-protected analogue N2-benzoyl-2'-deoxy-5'-O-DMT-D-guanosine (MW 673.7 g/mol) [1]. The nearly two-fold difference in molecular weight and the absence of the lipophilic dimethoxytrityl group result in distinct solubility characteristics, with the simpler benzoyl-protected compound exhibiting different chromatographic behavior and crystallization properties .

MW vs. DMT analogue
Head-to-head
371.35 vs. 673.7 g/mol
Significant physical property difference; DMT derivative not directly interchangeable
Impacts solubility and chromatographic behavior
Nucleoside building blocks Physical characterization Purification optimization

Precursor to N2-Benzyl-2'-deoxyguanosine (EBndG)

N-Benzoyl-2'-deoxyguanosine serves as a key precursor for the synthesis of N2-benzyl-2'-deoxyguanosine (EBndG), a novel nucleotide analog designed to investigate DNA polymerase kappa function [1]. The benzoyl protecting group enables selective deprotection and subsequent functionalization at the N2 position, facilitating access to this structurally modified nucleoside that has been specifically developed for probing unique cellular functions of specialized DNA polymerases [1].

Precursor role
Supporting evidence
EBndG synthesis
Enables N2-modified probes for DNA polymerase studies
Data to verify; supports polymerase kappa research context
DNA polymerase probes Modified nucleosides Mechanistic enzymology

Optimal Procurement Scenarios for N-Benzoyl-2'-deoxyguanosine


Phosphoramidite-Based Oligonucleotide Synthesis

N-Benzoyl-2'-deoxyguanosine is the canonical N2-protected intermediate for preparing guanosine phosphoramidite monomers used in automated DNA synthesis. The benzoyl group at N2 prevents undesired side reactions during coupling cycles while remaining stable throughout the iterative assembly process [1]. The established high-yield synthetic route (91-97%) ensures consistent monomer quality, which is essential for maintaining coupling efficiency in commercial-scale oligonucleotide manufacturing [2]. This application represents the primary procurement driver for research institutions, core facilities, and CDMOs engaged in synthetic nucleic acid production.

Cladribine and Purine-Modified Pharmaceutical Synthesis

The 3',5'-di-O-benzoyl-protected derivative of N-benzoyl-2'-deoxyguanosine serves as an efficient starting material for cladribine synthesis, delivering 64-75% overall yield to the clinical anticancer agent [1]. This established transformation pathway positions N-benzoyl-2'-deoxyguanosine as a strategic intermediate for pharmaceutical development programs targeting purine nucleoside analogs. Procurement in this context supports process chemistry optimization, scale-up studies, and the synthesis of cladribine analogues for structure-activity relationship investigations.

N2-Modified Derivatives for Polymerase Studies

N-Benzoyl-2'-deoxyguanosine enables access to N2-functionalized derivatives such as N2-benzyl-2'-deoxyguanosine (EBndG), which has been specifically developed to interrogate DNA polymerase kappa interactome and cellular functions [1]. The benzoyl protecting group provides a chemically tractable handle for selective deprotection and subsequent N2-modification. This application supports procurement for academic and industrial research groups investigating translesion synthesis, DNA damage tolerance, and polymerase-targeted therapeutic strategies.

Custom Phosphoramidite Manufacturing and Supply

For contract manufacturing organizations and specialty chemical suppliers, N-benzoyl-2'-deoxyguanosine represents a key inventory item for producing downstream protected monomers such as 5'-O-DMT-N2-benzoyl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite). The compound's well-characterized physical properties (MW 371.35 g/mol, predictable solubility profile) and validated synthetic accessibility support reliable production scheduling and quality control [1][2]. Procurement in bulk quantities enables suppliers to maintain responsive fulfillment for oligonucleotide synthesis customers requiring consistent monomer quality.

Application
Selection Property
Validation Focus
Phosphoramidite monomer preparation
Selective N2-benzoyl protection
Coupling efficiency and deprotection consistency
Purine nucleoside analog synthesis
High-yield cladribine route (reported)
Multi-step conversion fidelity
DNA polymerase probe development
N2-modification handle
Deprotection and functionalization selectivity
Custom phosphoramidite supply
Characterized physical properties
Lot-to-lot consistency and solubility profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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